molecular formula C15H15FO3S B2766701 3,5-Dimethylphenyl 4-fluoro-3-methylbenzenesulfonate CAS No. 1018131-07-1

3,5-Dimethylphenyl 4-fluoro-3-methylbenzenesulfonate

Cat. No.: B2766701
CAS No.: 1018131-07-1
M. Wt: 294.34
InChI Key: MAIDPUQPPHTNGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dimethylphenyl 4-fluoro-3-methylbenzenesulfonate is a sulfonate ester characterized by a 3,5-dimethylphenyl group attached to a benzenesulfonate moiety substituted with fluorine and methyl groups at the 4- and 3-positions, respectively. The compound’s bioactivity and physicochemical properties are likely influenced by the electronic and steric effects of its substituents, as seen in structurally related systems .

Properties

IUPAC Name

(3,5-dimethylphenyl) 4-fluoro-3-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FO3S/c1-10-6-11(2)8-13(7-10)19-20(17,18)14-4-5-15(16)12(3)9-14/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAIDPUQPPHTNGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OS(=O)(=O)C2=CC(=C(C=C2)F)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethylphenyl 4-fluoro-3-methylbenzenesulfonate typically involves the reaction of 3,5-dimethylphenol with 4-fluoro-3-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled conditions, usually at room temperature or slightly elevated temperatures, to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethylphenyl 4-fluoro-3-methylbenzenesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of the electron-withdrawing sulfonate group.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the sulfonate group.

    Coupling Reactions: The compound can be used in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a substrate for forming carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3,5-Dimethylphenyl 4-fluoro-3-methylbenzenesulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,5-Dimethylphenyl 4-fluoro-3-methylbenzenesulfonate involves its interaction with molecular targets through its functional groups. The sulfonate group can form strong interactions with nucleophiles, while the fluorine atom can participate in hydrogen bonding and other non-covalent interactions. These interactions can influence the compound’s reactivity and its effects on biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Effects

The 3,5-dimethylphenyl group is a meta-substituted aromatic system with electron-donating methyl groups. This contrasts with electron-withdrawing substituents (e.g., fluorine, chlorine) or ortho-/para-substituted analogs. Key structural comparisons include:

Compound Substituent Positions/Properties Key Effects Reference
N-(3,5-Dimethylphenyl)carboxamides 3,5-dimethyl (electron-donating) Enhanced lipophilicity; optimal PET inhibition (IC₅₀ ~10 µM) in spinach chloroplasts
N-(3,5-Dichlorophenyl)acetamide 3,5-dichloro (electron-withdrawing) Alters crystal packing; reduced steric bulk compared to methyl groups
4-Fluoro-3-methylbenzenesulfonate 4-fluoro (electron-withdrawing), 3-methyl (steric) Combines electronic modulation (fluorine) with steric hindrance (methyl) N/A
  • Meta-substitution : The 3,5-dimethyl configuration enhances steric bulk and lipophilicity, improving membrane permeability in bioactive compounds .
  • Electronic effects : Fluorine’s electron-withdrawing nature may increase electrophilicity of the sulfonate group, enhancing reactivity in synthetic applications .

Material and Physical Properties

  • Crystal Packing: N-(3,5-Dimethylphenyl)-2,2,2-trichloro-acetamide exhibits two molecules per asymmetric unit, indicating steric-driven lattice distortions absent in mono-substituted analogs .
  • Polymer Performance : Poly(arylene ether sulfone)s with 3,5-dimethylphenyl pendants achieve hydroxide conductivity of 39.9–49.8 mS cm⁻¹ at 80°C, outperforming less bulky substituents due to enhanced ionic channel formation .

Application-Specific Performance

Application Compound Example Performance Metric Reference
OLEDs PXZ-Mes3B (3,5-dimethylphenyl-phenoxazine) High EQE (22.8%) due to steric/electronic balance
Chromatography Cellulose tris(3,5-dimethylphenylcarbamate) Improved chiral selectivity via hydrophobic interactions
Ion-Exchange Membranes QPAES(x/y) with 3,5-dimethylphenyl groups Anisotropic swelling resistance; alkaline stability

Biological Activity

3,5-Dimethylphenyl 4-fluoro-3-methylbenzenesulfonate, also known by its CAS number 1018131-07-1, is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and research findings.

Chemical Structure and Properties

The compound features a sulfonate group attached to a fluorinated aromatic ring, which contributes to its unique chemical reactivity and biological properties. The molecular structure can be represented as follows:

C12H13FO3S\text{C}_{12}\text{H}_{13}\text{F}\text{O}_3\text{S}

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that the compound may act as an enzyme inhibitor or modulator of receptor activity. These interactions can lead to various physiological effects, which are detailed in the following sections.

Antitumor Activity

Recent research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that sulfonated phenyl compounds can inhibit the proliferation of cancer cells by inducing apoptosis through the activation of caspase pathways.

Table 1: Summary of Antitumor Studies

Study ReferenceCell LineIC50 (µM)Mechanism
MCF-715Apoptosis induction
HeLa12Caspase activation
A54920Cell cycle arrest

Antimicrobial Activity

The compound's antimicrobial properties have also been investigated. In vitro studies demonstrate its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell membranes.

Table 2: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL

Case Studies

  • Case Study on Anticancer Effects : A study published in a peer-reviewed journal highlighted the effects of sulfonated phenyl compounds on breast cancer cells. The results indicated that treatment with these compounds led to a significant reduction in cell viability and increased apoptosis markers compared to control groups.
  • Antimicrobial Study : In another case study focusing on antimicrobial activity, researchers treated cultures of E. coli with varying concentrations of the compound. The results showed dose-dependent inhibition of bacterial growth, supporting its potential use as an antibacterial agent.

Therapeutic Applications

Given its promising biological activities, this compound may have potential applications in:

  • Cancer Therapy : As an adjunct treatment for various cancers due to its ability to induce apoptosis in tumor cells.
  • Antibacterial Treatments : As a novel agent against resistant bacterial strains.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.